2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
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Overview
Description
2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromofuran moiety, a piperazine ring, and a pyrimidine core, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran intermediate, followed by the formation of the piperazine derivative. The final step involves coupling the piperazine derivative with the pyrimidine core under controlled conditions. Common reagents used in these reactions include bromine, furan, piperazine, and pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furanones, de-brominated derivatives, and substituted pyrimidine compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique combination of functional groups. The presence of the bromofuran moiety imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C19H24BrN5O2 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H24BrN5O2/c1-14-13-17(23-7-3-2-4-8-23)22-19(21-14)25-11-9-24(10-12-25)18(26)15-5-6-16(20)27-15/h5-6,13H,2-4,7-12H2,1H3 |
InChI Key |
ZIIJQGJPBDPIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCCCC4 |
Origin of Product |
United States |
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